![molecular formula C13H14ClNO B2404109 N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide CAS No. 2189498-27-7](/img/structure/B2404109.png)
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide is a chemical compound that belongs to the class of cyclopropyl amides. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various drugs. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.
Mechanism of Action
The mechanism of action of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide involves the inhibition of specific enzymes and proteins that play a crucial role in various cellular processes. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying the structure of chromatin. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are proteins that play a crucial role in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that plays a crucial role in the development and maintenance of various tissues. Additionally, this compound has been shown to inhibit the proliferation of cancer cells and reduce inflammation.
Advantages and Limitations for Lab Experiments
N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, this compound has been shown to have a high degree of selectivity and specificity, making it an ideal tool compound for studying specific enzymes and proteins.
However, there are also some limitations to using this compound in lab experiments. This compound may have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound may have limited solubility in certain solvents, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide. One potential direction is the development of novel drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved selectivity and specificity.
Synthesis Methods
The synthesis of N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide involves the reaction of 2-chlorobenzylamine with cyclopropyl ketone, followed by the addition of acryloyl chloride. The resulting compound is then purified using column chromatography to obtain the final product.
properties
IUPAC Name |
N-[[1-(2-chlorophenyl)cyclopropyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-2-12(16)15-9-13(7-8-13)10-5-3-4-6-11(10)14/h2-6H,1,7-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBHETGIENXTOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


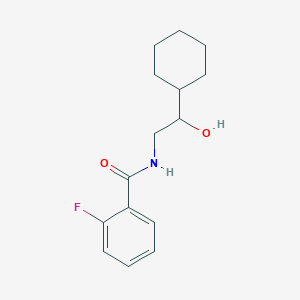
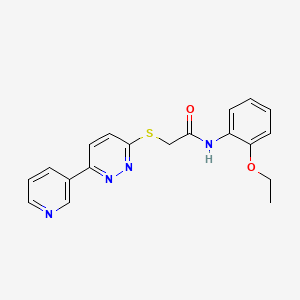
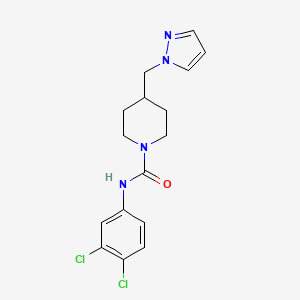
![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)

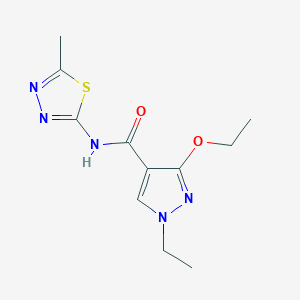
![methyl 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2404036.png)
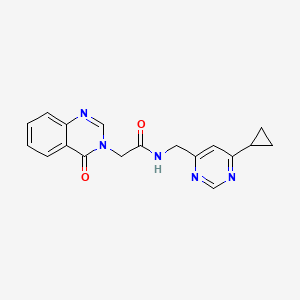
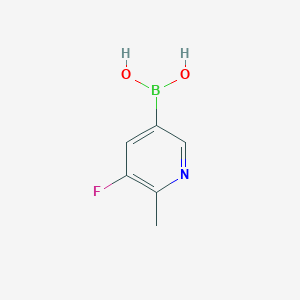
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
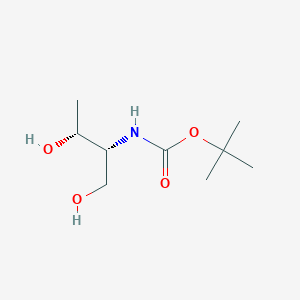
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)